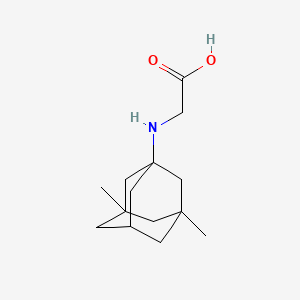
Memantine Glycine
説明
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate to severe dementia in Alzheimer’s . It reduces the actions of chemicals in the brain that may contribute to the symptoms of Alzheimer’s disease . It is not a cure for Alzheimer’s disease but it can help people with the disease .
Synthesis Analysis
Memantine derivatives have been synthesized incorporating amino acid residues . A specific synthesis process for memantine involves several steps including bromination, acetonitrile reaction, diethylene glycol reaction, and dry HCI gas reaction .
Molecular Structure Analysis
Memantine has a unique structure influenced by adamantane, which gives it atypical physicochemical properties, good thermal and oxidative stability, extreme lipophilicity, and low energy .
Chemical Reactions Analysis
Memantine is used in Alzheimer’s disease treatment as a non-competitive modern-affinity strong voltage-dependent N-methyl-D-aspartate receptor antagonist . The fundamental role of these receptors is to bind glutamate, the main excitatory neurotransmitter in the brain .
Physical And Chemical Properties Analysis
The structure of adamantane in memantine influences its atypical physicochemical properties, good thermal and oxidative stability, extreme lipophilicity, and low energy . The distribution coefficients showed the optimal lipophilicity for compounds .
科学的研究の応用
Treatment of Alzheimer’s Disease
Memantine is widely used for treating patients with Alzheimer’s disease due to its protective action on neurons against toxicity caused by over-activation of N-methyl-D-aspartate receptors . It helps in reducing the symptoms of Alzheimer’s and slows down the progression of the disease .
Nootropic Applications
Nootropics, also known as “smart drugs”, are used for the treatment of cognitive deficits . Memantine, being a nootropic, can enhance cognitive functions like memory and learning, and improve the overall brain health .
Adjunctive Therapy for Schizophrenia
Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is being studied for possible use in a variety of non-dementia psychiatric disorders, including schizophrenia . It has a good safety profile and could potentially be used as an adjunctive therapy for schizophrenia .
Autophagy Pathway Intermediates
Memantine has a differential, concentration-dependent effect on autophagy pathway intermediates . This property of memantine can be used in research related to autophagy and its role in various diseases .
Induction of Mitophagy
At low concentrations, memantine leads to the induction of mitophagy . Mitophagy is the selective degradation of mitochondria by autophagy, which plays a crucial role in controlling the quality of mitochondria and cellular homeostasis .
Neuroprotective Effect
Memantine has a neuroprotective effect, which makes it useful in the treatment of various neurological disorders . It protects neurons from damage and death caused by different factors, thereby preserving the function of the nervous system .
作用機序
Target of Action
Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals in the brain. Memantine has also shown minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels .
Mode of Action
Memantine acts as a non-competitive NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This drug enters the receptor-associated ion channel preferentially when it is excessively open .
Biochemical Pathways
Memantine’s action on NMDA receptors affects the glutamatergic signaling pathway . By blocking the effects of glutamate, memantine prevents the overactivation of NMDA receptors, thereby reducing neuronal excitability . This action helps maintain an optimal level of NMDA . Additionally, memantine has been found to support the synthesis of kynurenic acid through the activation of protein kinase A (PKA) in cortical rat brain slices .
Pharmacokinetics
Memantine exhibits good bioavailability with nearly 100% absorption . It is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . Following a single intravenous dose of 2 mg/kg in rats, the elimination half-life was 2.28 ± 0.48 hours . These properties contribute to its bioavailability and therapeutic effect.
Result of Action
Memantine’s action results in mitochondrial protective effects , improved cell viability, and enhanced clearance of Aβ42 peptide . It has been shown to have a protective response to mitochondrial injury . Furthermore, memantine treatment leads to loss of blood-brain barrier integrity and changes in actin distribution .
Action Environment
Environmental factors can influence the action of memantine. For instance, memantine is stable in the environment and can easily leach from river sediment . Photolytic and photocatalytic degradation of memantine has been studied, showing that memantine can be degraded under UV light . These environmental factors can potentially affect the stability and efficacy of memantine.
Safety and Hazards
将来の方向性
Memantine has a small beneficial effect in people with moderate-to-severe Alzheimer’s disease . There is a belief that memantine may also benefit other conditions such as schizophrenia and depression . The described case and literature analysis indicate that memantine may be an effective and safe method of augmentation of mood stabilizing therapy in bipolar depression .
特性
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQYZMKCWDVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738561 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Memantine Glycine | |
CAS RN |
1340545-88-1 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How do memantine and glycine interact with NMDA receptors, and what are the downstream effects on microvascular endothelial cells, particularly in the context of Systemic Lupus Erythematosus (SLE)?
A: Memantine acts as an NMDA receptor antagonist, meaning it blocks the receptor's activity. Conversely, glycine acts as an NMDA receptor agonist, enhancing the receptor's activity. [] This opposing action was observed in a study using microvascular endothelial cells (MVECs) derived from MRL/lpr mice, a model for SLE. Memantine treatment decreased MVEC proliferation and downregulated the expression of adhesion molecules (ELAM-1, VCAM-1, ICAM-1), while glycine had the opposite effect. [] These findings suggest that NMDA receptor modulation, through either antagonism or agonism, can influence inflammatory responses and adhesion molecule production in MVECs, potentially impacting blood-brain barrier integrity and contributing to cognitive impairment observed in SLE. [] Further research is needed to fully elucidate the complex interplay between NMDA receptors, inflammation, and cognitive function in SLE.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



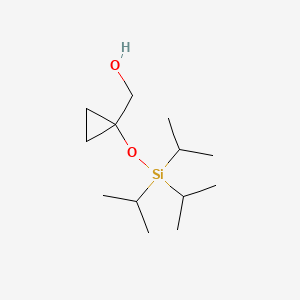
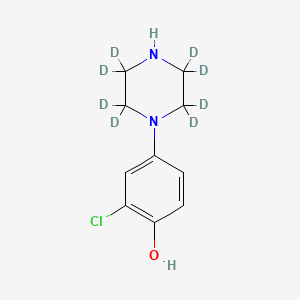
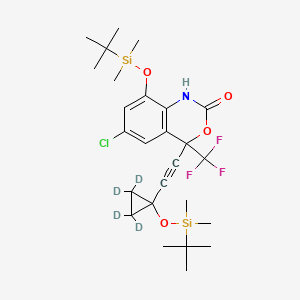
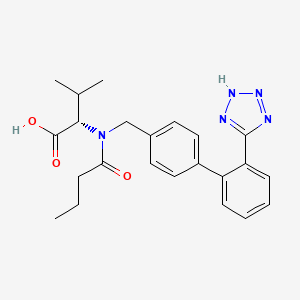
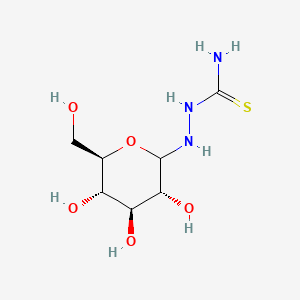
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)

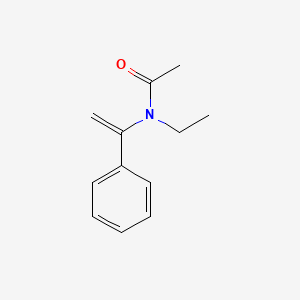
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)